PT-112 -

PT-112

Catalog Number: EVT-1535524
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PT-112 is a novel platinum-pyrophosphate agent designed to avoid the toxicity and drug resistance mechanisms of conventional chemotherapy. Pre-clinical models show effects on multiple cell signaling components: p16 mediated G1/S cell cycle arrest; modulation of MDM2/p53 expression; extrinsic apoptosis initiation; and immunogenic cell death (ICD) induction.
Synthesis Analysis

The synthesis of PT-112 involves a multi-step process. Initially, the precursor complex is synthesized by treating platinum dichloride with a carbonate precursor in an aqueous environment. This reaction produces a highly reactive platinum carbonate complex, which is then treated with sodium pyrophosphate at a controlled pH to yield PT-112 .

Technical Details

  1. Step 1: Synthesis of the carbonate precursor from platinum dichloride.
  2. Step 2: Reaction of the carbonate precursor with sodium pyrophosphate.
  3. Characterization: The product is characterized using Nuclear Magnetic Resonance (NMR) spectroscopy, confirming the successful formation of PT-112 through shifts in phosphorus signals indicative of pyrophosphate incorporation .
Molecular Structure Analysis

PT-112 features a complex molecular structure that includes:

  • A diaminocyclohexane backbone.
  • A central platinum atom coordinated to a pyrophosphate group.

Structural Data

  • Molecular Formula: C10_{10}H18_{18}N2_{2}O7_{7}P2_{2}Pt
  • Molecular Weight: Approximately 448.29 g/mol
  • Coordination Geometry: The platinum atom exhibits a square planar coordination typical of many platinum complexes.

The structural integrity and stability of PT-112 are critical for its biological activity, allowing for selective targeting of cancer cells while minimizing off-target effects .

Chemical Reactions Analysis

PT-112 undergoes various chemical reactions that contribute to its therapeutic effects. Notably, it induces mitochondrial stress in tumor cells, leading to cell death through mechanisms distinct from traditional apoptosis or necroptosis.

Reaction Mechanisms

  1. Mitochondrial Dysfunction: PT-112 disrupts mitochondrial function, leading to increased production of reactive oxygen species (ROS), particularly in cancer cells with high glycolytic activity.
  2. Immunogenic Cell Death: The compound promotes an immunogenic form of cell death, which enhances the immune response against tumors .
Mechanism of Action

The mechanism by which PT-112 exerts its anticancer effects involves several key processes:

  1. Induction of Mitochondrial Stress: PT-112 triggers mitochondrial dysfunction, resulting in elevated levels of ROS and subsequent cellular damage.
  2. Activation of Autophagy: The compound also initiates autophagy as a cellular response to stress, which can lead to cell death if unresolved.
  3. Selective Targeting: Cancer cells with metabolic vulnerabilities are more susceptible to the actions of PT-112, allowing for selective targeting without significantly harming normal cells .

Data Supporting Mechanism

In preclinical studies, PT-112 has shown significant efficacy in inducing cell death in various cancer models while demonstrating reduced acute toxicity compared to traditional platinum agents .

Physical and Chemical Properties Analysis

PT-112 possesses several notable physical and chemical properties:

Physical Properties

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in aqueous solutions due to the presence of the pyrophosphate group.

Chemical Properties

  • Stability: Stable under physiological conditions but reactive towards biological targets within cancer cells.
  • pH Sensitivity: The reactivity and solubility can vary with changes in pH, influencing its therapeutic application .
Applications

PT-112 is being investigated for various scientific uses primarily in oncology:

  1. Cancer Treatment: Currently in clinical trials for advanced solid tumors including metastatic castration-resistant prostate cancer and thymoma.
  2. Combination Therapy: Studies are exploring its use in combination with immune checkpoint inhibitors like avelumab to enhance therapeutic efficacy .
  3. Research Tool: As an inducer of immunogenic cell death, PT-112 serves as a valuable tool for understanding tumor immunology and developing novel cancer therapies.
Introduction to PT-112

Chemical and Molecular Characterization of PT-112

PT-112 possesses the molecular formula C₆H₁₆N₂O₇P₂Pt and a molecular weight of 485.23 g/mol. Its structure comprises a diaminocyclohexane (DACH) carrier ligand chelated to platinum(II) with a pyrophosphate moiety occupying the coordination sites typically occupied by chloride ligands in conventional platinum compounds. This configuration yields a stable, zwitterionic complex with distinctive physicochemical properties [1] [7].

The pyrophosphate component confers three critical attributes:1) Enhanced water solubility compared to hydrophobic platinum(IV) prodrugs2) Structural resistance to inactivation by sulfur-containing nucleophiles like glutathione3) Bone-targeting affinity analogous to bisphosphonates due to pyrophosphate's affinity for hydroxyapatite [3] [4].

Spectroscopic characterization confirms minimal DNA binding (<5% of cellular platinum content), contrasting sharply with cisplatin's >60% DNA-bound platinum. Instead, intracellular distribution studies reveal significant accumulation in mitochondria and endoplasmic reticulum (60-70% of cellular platinum), indicating organelle-targeting mechanisms distinct from classical platinum drugs [4] [5].

Table 1: Molecular Properties of PT-112

PropertySpecificationSignificance
Molecular FormulaC₆H₁₆N₂O₇P₂PtDefines elemental composition and molecular weight
Platinum Oxidation State+2Determines reactivity and ligand exchange kinetics
Carrier LigandR,R-1,2-diaminocyclohexaneInfluences steric interactions with biomolecules
Leaving GroupPyrophosphateConfers bone affinity and metabolic stability
Water Solubility1.25 mg/mL (2.58 mM)Enables intravenous formulation without solubilizing agents
LogP-1.2Indicates hydrophilic character impacting tissue distribution

Evolution from Conventional Platinum-Based Chemotherapeutics

The development of PT-112 represents a strategic response to three generations of platinum-based therapeutics:

  • First-generation (cisplatin): High nephrotoxicity and neurotoxicity due to indiscriminate cellular uptake and aquation products
  • Second-generation (carboplatin): Reduced toxicity but susceptibility to resistance mechanisms like enhanced nucleotide excision repair
  • Third-generation (oxaliplatin): Activity in cisplatin-resistant tumors but persistent neurotoxicity and limited immunogenicity [2] [8]

PT-112's molecular design addresses these limitations through three fundamental innovations:1) Pyrophosphate as a novel leaving group: Replaces hydrolytically labile chloride ligands, reducing extracellular activation and off-target reactivity with plasma proteins2) Sterically hindered DACH ligand: Prevents recognition by mismatch repair proteins implicated in oxaliplatin resistance3) Mitochondrial targeting: Shifts primary cytotoxicity mechanism from nuclear DNA damage to organelle stress pathways [4] [7]

Preclinical models demonstrate PT-112's divergent cytotoxicity profile: Glycolytic cancer cells with mitochondrial DNA mutations (e.g., L929dt) exhibit 3-5 fold greater sensitivity than oxidative phosphorylation-competent cells. This metabolic selectivity contrasts with cisplatin, which shows inverse correlation between mitochondrial function and cytotoxicity [3] [4].

Table 2: Comparative Analysis of Platinum Agents

ParameterCisplatinOxaliplatinPT-112
DNA Binding CapacityHighHighMinimal (<5%)
Primary Intracellular TargetNuclear DNANuclear DNAMitochondria/ER
Immunogenic Cell DeathLimitedModerateHigh (DAMP emission)
Resistance MechanismsMultifactorialMMR-dependentBypasses DNA repair
Bone AffinityAbsentAbsentSignificant

Rationale for Development: Overcoming Toxicity and Resistance

PT-112 emerged from systematic efforts to circumvent two persistent challenges in platinum chemotherapy: dose-limiting toxicities and acquired resistance.

Mitigating Systemic Toxicity

The pyrophosphate moiety fundamentally alters PT-112's pharmacokinetics:

  • Reduced renal accumulation: Unlike cisplatin's preferential uptake by renal proximal tubules, PT-112 shows <5% renal retention, explaining its absence of nephrotoxicity in phase I trials
  • Bone-targeted biodistribution: Laser ablation ICP-MS reveals 15 mM platinum concentrations in bone tissue—1000-fold above IC50 values—with specific affinity for metabolically active trabecular bone. This underlies its clinical activity in multiple myeloma and prostate cancer bone metastases [3] [9]
  • Stability in plasma: Minimal protein binding (<20% vs. >90% for cisplatin) prevents rapid inactivation and enables sustained exposure to tumor tissue [1] [7]

Overcoming Resistance Mechanisms

PT-112 bypasses classical platinum resistance through four distinct pathways:1) DNA repair-independent activity: Cytotoxicity persists in nucleotide excision repair (NER)-deficient and mismatch repair (MMR)-deficient cell lines equally2) Integrated stress response activation: Induces phosphorylation of eIF2α and ATF4, triggering unresolved ER stress that culminates in immunogenic apoptosis3) Mitochondrial permeability transition: Generates reactive oxygen species (500% increase in mtROS) specifically in metabolically compromised cancer cells, inducing permeability transition pore opening4) Immunogenic cell death (ICD): Promotes surface calreticulin exposure (87% of treated cells), ATP release (8-fold increase), and HMGB1 secretion—damage-associated molecular patterns (DAMPs) essential for dendritic cell activation [1] [4] [5]

Synergistic Immuno-Oncology Potential

The immunogenic dimension of PT-112 represents its most significant departure from conventional platinum agents:

  • Abscopal effect induction: Intratumoral administration generates systemic immune responses with regression of untreated distal lesions in murine models
  • Tumor microenvironment reprogramming: Depletes immunosuppressive tumor-associated macrophages (TAMs) while increasing CD8+ T-cell infiltration by 300% in CT26 tumors
  • Checkpoint inhibitor synergy: Combines with anti-PD-1/PD-L1 antibodies to achieve complete responses in >60% of MC38 tumor-bearing mice, with immunologic memory against tumor rechallenge [1] [5]

Molecular studies reveal PT-112's ICD mechanism originates from ribosomal biogenesis inhibition, causing nucleolar stress that activates the mTOR-independent autophagy pathway. This process culminates in mitochondrial DNA release into the cytosol—a potent stimulus for cGAS-STING pathway activation and type I interferon production (Ifnb1 mRNA upregulation 12-fold) [4] [5].

Clinical Translation and Therapeutic Potential

PT-112's unique mechanisms underpin its clinical investigation across diverse malignancies:

  • Metastatic castration-resistant prostate cancer (mCRPC): Phase II trials (NCT02266745) demonstrate radiographic and serologic responses in heavily pretreated patients, with median overall survival of 15.1 months despite median 4 prior therapies
  • Thymic epithelial tumors: Orphan Drug designation supported by objective responses in platinum-refractory patients, with ongoing NCI-led phase II studies (NCT05104736)
  • Multiple myeloma: Bone-targeting properties and Vk*MYC model activity (M-spike reduction >50%) prompted Orphan designation in 2018 [6] [9] [10]

The agent's activity in immunologically "cold" tumors (prostate cancer, multiple myeloma) stems from its ability to convert tumor microenvironments into immunogenic niches through DAMP-mediated dendritic cell activation and subsequent T-cell priming—effects quantifiable through circulating tumor DNA clearance and T-cell receptor clonality expansion in clinical samples [5] [6].

Table 3: Clinical Development Status Across Indications

Tumor TypeDevelopment PhaseKey Mechanistic RationaleRegulatory Status
mCRPCPhase II (completed)Bone tropism; ICD in immunologically cold tumorsFast Track consideration
Thymic epithelial tumorsPhase II (ongoing)DNA repair-independent cytotoxicityOrphan Drug (FDA)
Multiple myelomaPhase I/IIPyrophosphate-mediated bone targetingOrphan Drug (FDA)
NSCLC (combination)Phase IIaSynergy with PD-L1 inhibitorsCompleted

Properties

Product Name

PT-112

IUPAC Name

N/A

Solubility

Soluble in DMSO

Synonyms

PT-112; PT 112; PT112;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.